N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide
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Overview
Description
N~5~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a pyrazine moiety, and a hydrazinocarbothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the pyrazine moiety. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Pyrazine Moiety: This step involves the reaction of pyrazine derivatives with suitable electrophiles.
Coupling Reactions: The final step involves coupling the benzodioxole and pyrazine intermediates with hydrazinocarbothioyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N~5~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N~5~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(2-(2-PYRAZINYLCARBONYL)CARBOHYDRAZONOYL)PH 3-CL-1-BENZOTHIOPHENE-2-CARBOXYLATE: Shares a similar pyrazine and hydrazinocarbothioyl structure.
N-[2-[(2S,5R,6R)-5-(1,3-benzodioxole-5-carbonylamino)-6-(hydroxymethyl)oxan-2-yl]ethyl]pyrazine-2-carboxamide: Contains a benzodioxole ring and pyrazine moiety.
Uniqueness
N~5~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11N5O4S |
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Molecular Weight |
345.34 g/mol |
IUPAC Name |
N-[(pyrazine-2-carbonylamino)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11N5O4S/c20-12(8-1-2-10-11(5-8)23-7-22-10)17-14(24)19-18-13(21)9-6-15-3-4-16-9/h1-6H,7H2,(H,18,21)(H2,17,19,20,24) |
InChI Key |
YMGQPBSGWVMEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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